(+)-Isothebaine
(+)-Isothebaine
Isothebaine is an aporphine alkaloid. It derives from a hydride of an aporphine.
Brand Name:
Vulcanchem
CAS No.:
568-21-8
VCID:
VC0191619
InChI:
InChI=1S/C19H21NO3/c1-20-8-7-12-10-15(23-3)19(21)18-16(12)13(20)9-11-5-4-6-14(22-2)17(11)18/h4-6,10,13,21H,7-9H2,1-3H3/t13-/m0/s1
SMILES:
CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=CC=C4)OC)O)OC
Molecular Formula:
C19H21NO3
Molecular Weight:
311.4 g/mol
(+)-Isothebaine
CAS No.: 568-21-8
Natural Products
VCID: VC0191619
Molecular Formula: C19H21NO3
Molecular Weight: 311.4 g/mol
CAS No. | 568-21-8 |
---|---|
Product Name | (+)-Isothebaine |
Molecular Formula | C19H21NO3 |
Molecular Weight | 311.4 g/mol |
IUPAC Name | (6aS)-2,11-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol |
Standard InChI | InChI=1S/C19H21NO3/c1-20-8-7-12-10-15(23-3)19(21)18-16(12)13(20)9-11-5-4-6-14(22-2)17(11)18/h4-6,10,13,21H,7-9H2,1-3H3/t13-/m0/s1 |
Standard InChIKey | RQCOQZNIQLKGTN-ZDUSSCGKSA-N |
Isomeric SMILES | CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=CC=C4)OC)O)OC |
SMILES | CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=CC=C4)OC)O)OC |
Canonical SMILES | CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=CC=C4)OC)O)OC |
Description | Isothebaine is an aporphine alkaloid. It derives from a hydride of an aporphine. |
Synonyms | isothebaine |
PubChem Compound | 11281 |
Last Modified | Nov 11 2021 |
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